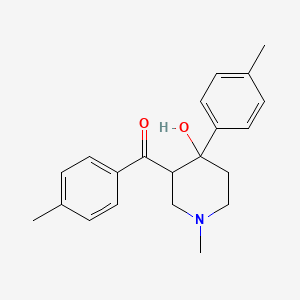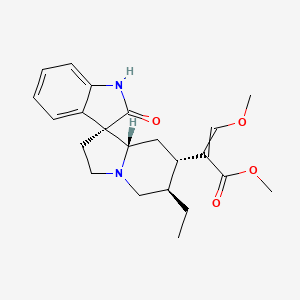
Rhynchophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate typically involves multiple steps:
Formation of the Spiro[indoline-3,1’-indolizine] Core: This step involves the cyclization of an indoline derivative with an appropriate indolizine precursor under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Formation of the Acrylate Moiety: The acrylate moiety is introduced through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, using appropriate phosphonium or phosphonate reagents.
Methoxy Group Addition: The methoxy group is typically introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and indolizine moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy and ethyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides in the presence of bases or acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Medicine
Anticancer Activity: Research indicates potential anticancer properties due to its ability to interfere with cell proliferation.
Antimicrobial Activity: Studied for its effectiveness against various bacterial and fungal strains.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s spiro structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-methyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate
- (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-propyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate
Uniqueness
The uniqueness of (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate lies in its specific spiro structure and the presence of the ethyl group, which may confer distinct biological and chemical properties compared to its analogs. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14-,15-,19-,22+/m0/s1 |
InChI Key |
DAXYUDFNWXHGBE-OFFWNCNGSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Pictograms |
Acute Toxic |
Synonyms |
isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




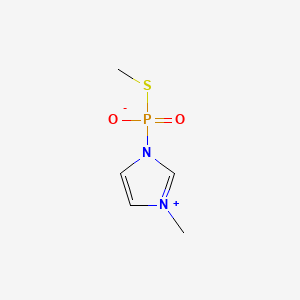

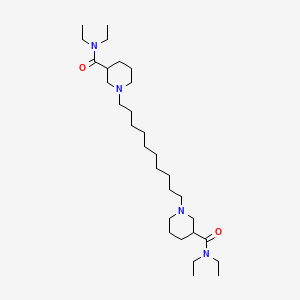
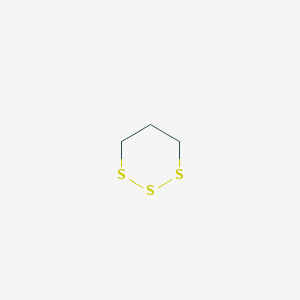


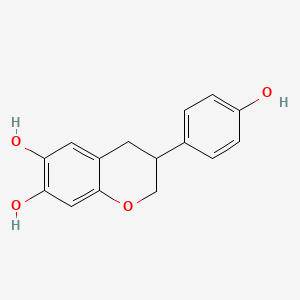
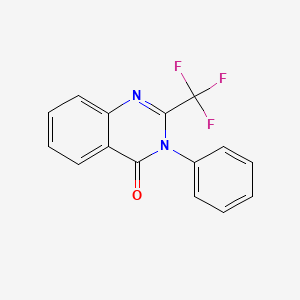
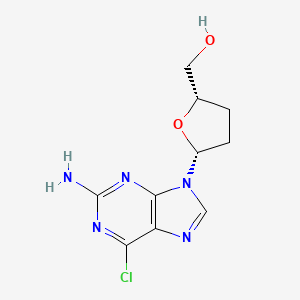
![9b-(3,5-Dimethylphenyl)-2,3-dihydrothiazolo[2,3-a]isoindol-5-one](/img/structure/B1206574.png)
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1206576.png)
